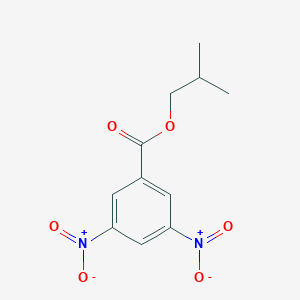

Isobutyl 3,5-dinitrobenzoate

Description

Historical Context and Significance of 3,5-Dinitrobenzoate (B1224709) Esters

The broader class of 3,5-dinitrobenzoate esters has historically served a crucial role in organic chemistry, particularly in the identification and characterization of alcohols and phenols. research-solution.com As early as 1884, chemists sought reliable methods to identify these compounds, and the formation of solid ester derivatives with well-defined melting points became a standard analytical technique. research-solution.com The reaction of an alcohol with 3,5-dinitrobenzoyl chloride produces a solid 3,5-dinitrobenzoate ester, which can be purified and its melting point determined. research-solution.comsciencemadness.org This method proved more advantageous than earlier techniques that often yielded liquid products. research-solution.com The sharp melting points of these crystalline derivatives provided a reliable means of identification when compared against known values. dss.go.th

The significance of 3,5-dinitrobenzoate esters extends beyond simple identification. Their synthesis and properties have been instrumental in the development of analytical procedures and in understanding reaction mechanisms. For instance, the use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) in the esterification process has been shown to dramatically increase reaction rates. brainly.com Furthermore, these esters have been utilized in various chemical studies, including the investigation of non-covalent interactions in complex structures and their influence on molecular arrangement. mdpi.com

Prior Research on Isobutyl 3,5-dinitrobenzoate

Research on this compound has often been in the context of its synthesis and characterization as a derivative for identifying isobutyl alcohol. tandfonline.com Studies have detailed its preparation through the reaction of 3,5-dinitrobenzoyl chloride with isobutanol. sciencemadness.orgresearchgate.net

One notable study focused on the crystal structure of this compound, providing precise measurements of its molecular geometry. researchgate.net The analysis revealed that the molecules are stacked in the crystal lattice without significant π–π interactions and are linked by non-classical intermolecular C—H⋯O interactions. researchgate.net The two nitro groups are inclined at specific angles to the benzene (B151609) ring. researchgate.net

The synthesis of this compound has also been described in the context of developing potential herbicides, where the dinitro-alkyl phenol (B47542) isomers were of interest. cdnsciencepub.com In these studies, the ester was typically formed to confirm the structure of an alcohol intermediate. cdnsciencepub.com

Below is a table summarizing key data from a crystallographic study of this compound. researchgate.net

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₆ |

| Molecular Weight | 268.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.666 (3) |

| b (Å) | 4.776 (1) |

| c (Å) | 16.678 (3) |

| β (°) | 110.30 (3) |

| Volume (ų) | 1246.3 (4) |

| Z | 4 |

| Melting Point (°C) | 82-83 |

This interactive data table is based on data from Zou et al. (2009). researchgate.net

Current Research Directions and Objectives for this compound

Current research continues to explore the broader family of 3,5-dinitrobenzoate esters, with implications for this compound. A significant area of interest is their potential biological activities. Dinitrobenzoate derivatives are being investigated for their roles in various applications due to their biological activities. researchgate.net For example, some dinitrobenzoic acid derivatives have been studied for their potential in tumor treatment as radiation sensitizers. researchgate.net

Furthermore, the synthesis of various 3,5-dinitrobenzoic acid esters and the study of their properties remain active areas of research. researchgate.net The development of greener synthetic methods, such as microwave-assisted synthesis, for preparing 3,5-dinitrobenzoates directly from the alcohol and 3,5-dinitrobenzoic acid, is also a contemporary focus, aiming to reduce the use of hazardous reagents. researchgate.net

Structure

3D Structure

Properties

CAS No. |

10478-01-0 |

|---|---|

Molecular Formula |

C11H12N2O6 |

Molecular Weight |

268.22 g/mol |

IUPAC Name |

2-methylpropyl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C11H12N2O6/c1-7(2)6-19-11(14)8-3-9(12(15)16)5-10(4-8)13(17)18/h3-5,7H,6H2,1-2H3 |

InChI Key |

BIDNGDDDZYVORY-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C)COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

10478-01-0 |

Synonyms |

Benzoic acid, 3,5-dinitro-, 2-Methylpropyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Investigations

Conventional Synthetic Approaches

The conventional synthesis of Isobutyl 3,5-dinitrobenzoate (B1224709) is a two-step process. It begins with the formation of 3,5-dinitrobenzoyl chloride, which is then reacted with isobutyl alcohol. hansshodhsudha.com

The precursor, 3,5-dinitrobenzoyl chloride, is typically synthesized from 3,5-dinitrobenzoic acid. wikipedia.org This conversion is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comwikipedia.orgchemicalbook.com The use of thionyl chloride is often performed in a solvent like toluene (B28343) under reflux conditions. chemicalbook.com Similarly, phosphorus pentachloride can be mixed directly with 3,5-dinitrobenzoic acid to yield the acid chloride. hansshodhsudha.com These reactions, while effective, are known to produce hazardous byproducts like sulfur dioxide (SO₂), hydrogen chloride (HCl), and phosphorus oxychloride (POCl₃). hansshodhsudha.comresearchgate.net

The 3,5-dinitrobenzoic acid itself is prepared through the nitration of benzoic acid using a mixture of sulfuric acid and fuming nitric acid. chemicalbook.com

The second step is the esterification of isobutyl alcohol with the newly synthesized 3,5-dinitrobenzoyl chloride. hansshodhsudha.comresearchgate.net This reaction is a nucleophilic acyl substitution where the hydroxyl group of the isobutyl alcohol attacks the carbonyl carbon of the acid chloride. The reaction is often carried out by warming the two reactants together. hansshodhsudha.com To drive the reaction to completion and neutralize the hydrogen chloride byproduct, a base such as pyridine (B92270) is frequently added to the reaction mixture. google.comscribd.com The crude product is then typically purified by pouring it into ice-cold water and washing with a sodium bicarbonate solution before recrystallization. hansshodhsudha.com

A specific reported synthesis involves refluxing 3,5-dinitrobenzoyl chloride with isobutyl alcohol for four hours. researchgate.net Upon cooling, the product crystallizes and can be separated and washed. researchgate.net

Optimizing the reaction conditions is crucial for maximizing the yield and purity of Isobutyl 3,5-dinitrobenzoate. Key parameters include reaction time, temperature, and the choice of solvent and base. For the esterification step, gently warming the mixture of the alcohol and acid chloride for a short period, for instance, in a hot water bath for five minutes, can be sufficient. missouri.edumnstate.edu The use of anhydrous conditions is important to prevent the hydrolysis of the highly reactive 3,5-dinitrobenzoyl chloride. The choice of base is also critical; pyridine is commonly used to scavenge the HCl produced during the reaction. google.com

| Parameter | Condition | Purpose |

| Chlorinating Agent | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Converts 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride |

| Esterification Temperature | Gentle warming (e.g., hot water bath) or reflux | To promote the reaction between the alcohol and acid chloride |

| Base | Pyridine | To neutralize the HCl byproduct |

| Work-up | Pouring into ice-cold water, washing with sodium bicarbonate | To isolate and purify the crude ester |

Esterification Reaction of Isobutyl Alcohol with 3,5-Dinitrobenzoyl Chloride

Green Chemistry Principles in this compound Synthesis

In response to the environmental and safety concerns associated with conventional methods, greener synthetic routes have been developed. These approaches aim to reduce or eliminate the use and generation of hazardous substances. hansshodhsudha.comresearchgate.net

A prominent green alternative is the direct esterification of 3,5-dinitrobenzoic acid with isobutyl alcohol, facilitated by microwave irradiation. hansshodhsudha.comresearchgate.net This method avoids the need to first synthesize the hazardous 3,5-dinitrobenzoyl chloride. researchgate.net The reaction is typically carried out by mixing the carboxylic acid and the alcohol with a few drops of a strong acid catalyst, such as concentrated sulfuric acid, and then heating the mixture in a microwave reactor. hansshodhsudha.comresearchgate.net

Microwave-assisted synthesis has been shown to be a time and energy-efficient method for the derivatization of alcohols. researchgate.net Studies on similar esterifications, such as the synthesis of isobutyl propionate, have demonstrated that microwave heating can significantly reduce reaction times from hours (under conventional reflux) to just a few minutes. uwlax.edu

The primary advantage of the microwave-assisted method is its adherence to the principles of green chemistry. hansshodhsudha.com By directly using the carboxylic acid, it eliminates the need for hazardous reagents like thionyl chloride and phosphorus pentachloride, thereby avoiding the formation of toxic byproducts such as HCl, SO₂, and POCl₃. hansshodhsudha.comresearchgate.net This makes the process inherently safer. researchgate.net

Furthermore, microwave-assisted reactions are often much faster and more energy-efficient than conventional heating methods. researchgate.netuwlax.edu The direct reaction between the acid and alcohol is typically slow and reversible, leading to low purity and yield under standard conditions. hansshodhsudha.com However, the use of microwave irradiation can overcome these limitations, providing a rapid and efficient route to the desired ester. hansshodhsudha.comresearchgate.net

| Method | Reagents | Byproducts | Reaction Time | Environmental Impact |

| Conventional | 3,5-Dinitrobenzoic acid, PCl₅/SOCl₂, Isobutyl alcohol, Pyridine | POCl₃, HCl, SO₂, Pyridine waste | 45-60 minutes or longer | High (use and generation of hazardous substances) |

| Green (Microwave) | 3,5-Dinitrobenzoic acid, Isobutyl alcohol, Conc. H₂SO₄ (catalyst) | Water | A few minutes | Low (avoids hazardous reagents and byproducts) |

Microwave-Assisted Esterification with 3,5-Dinitrobenzoic Acid

Mechanistic Studies of this compound Formation

The formation of this compound, an ester, is primarily achieved through the esterification of 3,5-dinitrobenzoic acid with isobutyl alcohol. The mechanistic pathway of this transformation is highly dependent on the synthetic methodology employed, particularly the nature of the catalysts and activating agents used to facilitate the reaction. Key methodologies include the direct acid-catalyzed Fischer-Speier esterification, the use of a pre-activated acid derivative like 3,5-dinitrobenzoyl chloride, and carbodiimide-mediated coupling reactions.

Catalytic Roles in Esterification Mechanisms

The synthesis of this compound can be approached through several catalytic routes, each with a distinct mechanism. The choice of catalyst is crucial for reaction efficiency, yield, and the mildness of the required conditions.

Fischer-Speier Esterification: This is the classic method for producing esters, involving the direct reaction of a carboxylic acid (3,5-dinitrobenzoic acid) and an alcohol (isobutyl alcohol) in the presence of a strong acid catalyst. byjus.com

Catalyst: Typically, concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used. masterorganicchemistry.com

Reaction via 3,5-Dinitrobenzoyl Chloride: To circumvent the equilibrium limitations of Fischer esterification, a more reactive derivative of the carboxylic acid, 3,5-dinitrobenzoyl chloride, is often used. wikipedia.org

Mechanism: This pathway involves a nucleophilic acyl substitution. The isobutyl alcohol acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. This leads to a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group to form the ester. This reaction is generally faster and not reversible under typical conditions. Often, a weak base like pyridine is added to act as a solvent and to neutralize the hydrochloric acid (HCl) byproduct that is formed. wikipedia.org

Carbodiimide-Mediated Esterification: For reactions requiring milder conditions, particularly with sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed, often in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.comjocpr.comwikipedia.org

Catalytic Role of DCC and DMAP: The mechanism begins with the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. jocpr.comorganic-chemistry.org This intermediate is essentially an activated form of the carboxylic acid. While the alcohol can attack this intermediate directly, the reaction is significantly accelerated by the addition of DMAP. jocpr.comorganic-chemistry.org DMAP, being a superior nucleophile, reacts with the O-acylisourea to form a reactive N-acylpyridinium intermediate ("active ester"). This species is highly susceptible to nucleophilic attack by the isobutyl alcohol, leading to the formation of the ester and regenerating the DMAP catalyst. wikipedia.orgorganic-chemistry.org The DCC is consumed in the reaction, forming dicyclohexylurea (DCU). jocpr.com

| Method | Catalyst/Activator | Key Mechanistic Feature | Typical Conditions |

| Fischer-Speier Esterification | H₂SO₄, TsOH | Protonation of carbonyl oxygen to increase electrophilicity. byjus.com | Reflux with excess alcohol to drive equilibrium. |

| Acid Chloride Method | None (pre-activated) | Nucleophilic acyl substitution on highly reactive acyl chloride. | Often in pyridine or with a base to neutralize HCl. wikipedia.org |

| Carbodiimide Coupling | DCC / DMAP | Formation of a reactive O-acylisourea intermediate, followed by DMAP-catalyzed acyl transfer. jocpr.comwikipedia.orgorganic-chemistry.org | Mild, often room temperature. wikipedia.org |

Examination of Competing Reactions and Side Products

During the synthesis of this compound, several competing reactions and side products can arise, which can affect the purity and yield of the final product. The nature of these side reactions is intrinsically linked to the chosen synthetic method.

In Fischer-Speier Esterification:

Reversibility: The primary competing process is the reverse reaction—the acid-catalyzed hydrolysis of the ester. Since water is a byproduct, its presence shifts the equilibrium back towards the reactants (carboxylic acid and alcohol). masterorganicchemistry.comnumberanalytics.com To mitigate this, reaction conditions are often manipulated by using a large excess of the alcohol or by actively removing water as it forms, for example, with a Dean-Stark apparatus. masterorganicchemistry.com

Dehydration of Alcohol: Under the strong acidic and high-temperature conditions of Fischer esterification, secondary alcohols like isobutyl alcohol can undergo dehydration to form alkenes (in this case, isobutylene). numberanalytics.com

In the Acid Chloride Method:

Hydrolysis: 3,5-Dinitrobenzoyl chloride is highly reactive and sensitive to moisture. Any water present in the reaction mixture will readily hydrolyze the acid chloride back to 3,5-dinitrobenzoic acid, consuming the starting material and leading to impurities. Conducting the reaction under anhydrous conditions is therefore critical.

Byproducts from Reagent Synthesis: The preparation of 3,5-dinitrobenzoyl chloride itself, typically by reacting the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), generates toxic and corrosive side products such as sulfur dioxide (SO₂), HCl, or phosphorus oxychloride (POCl₃). wikipedia.org

In Carbodiimide-Mediated Methods:

N-Acylurea Formation: In the absence of a good nucleophile or if the esterification is slow, the O-acylisourea intermediate can undergo a 1,3-rearrangement (an acyl migration) to form a stable N-acylurea. wikipedia.orgorganic-chemistry.org This N-acylurea is unreactive towards the alcohol and represents a significant byproduct that can lower the yield. The use of DMAP helps to suppress this side reaction by accelerating the desired ester formation. wikipedia.orgorganic-chemistry.org

Dicyclohexylurea (DCU): The main byproduct of DCC-mediated reactions is dicyclohexylurea (DCU). jocpr.com While its formation is integral to the reaction mechanism, DCU is often sparingly soluble in common organic solvents and must be removed from the reaction mixture, typically by filtration, to isolate the pure ester. wikipedia.org

| Synthetic Method | Potential Competing Reaction / Side Product | Mitigation Strategy |

| Fischer-Speier Esterification | Hydrolysis of ester (reverse reaction) masterorganicchemistry.com | Use of excess alcohol; removal of water. masterorganicchemistry.com |

| Dehydration of isobutyl alcohol to isobutylene. numberanalytics.com | Careful temperature control. | |

| Acid Chloride Method | Hydrolysis of 3,5-dinitrobenzoyl chloride. | Use of anhydrous solvents and reagents. |

| Carbodiimide Coupling | Formation of stable N-acylurea byproduct. wikipedia.orgorganic-chemistry.org | Use of DMAP as a catalyst to accelerate esterification. wikipedia.org |

| Formation of Dicyclohexylurea (DCU). jocpr.com | Removal by filtration after reaction completion. |

Structural Elucidation and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies of Isobutyl 3,5-dinitrobenzoate (B1224709)

Single-crystal X-ray diffraction is the cornerstone technique for determining the precise atomic arrangement within a crystalline solid. For Isobutyl 3,5-dinitrobenzoate, these studies have yielded high-resolution data on its crystal structure, molecular geometry, and intermolecular packing. researchgate.net The analysis was conducted at a temperature of 293 K. researchgate.net

The crystallographic analysis of this compound revealed its crystal system and space group, which define the symmetry and periodic arrangement of the molecules in the crystal lattice. The compound crystallizes in the monoclinic system. researchgate.net The specific space group was determined to be P2₁/n. iucr.org Detailed parameters of the unit cell were precisely measured. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₂N₂O₆ researchgate.net |

| Formula Weight | 268.23 researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/n iucr.org |

| a (Å) | 16.666 (3) researchgate.net |

| b (Å) | 4.776 (1) researchgate.net |

| c (Å) | 16.678 (3) researchgate.net |

| β (°) | 110.30 (3) researchgate.net |

| Volume (ų) | 1246.5 (4) |

| Z | 4 researchgate.net |

| Temperature (K) | 293 researchgate.net |

The molecular structure of this compound consists of a central benzene (B151609) ring substituted with two nitro groups at the 3 and 5 positions and an isobutyl ester group at the 1 position.

The bond lengths and angles within the molecule fall within expected ranges for this type of compound. researchgate.net The geometry around the ester linkage and the nitro-substituted aromatic ring has been precisely determined, providing a clear picture of the covalent framework of the molecule.

| Bond/Angle | Value | Bond/Angle | Value |

|---|---|---|---|

| O2—C5 | 1.248 (3) | O2—C5—O1 | 124.8 (3) |

| O1—C5 | 1.315 (3) | O2—C5—C6 | 123.7 (3) |

| N2—O6 | 1.214 (4) | O1—C5—C6 | 111.5 (3) |

| N2—O5 | 1.216 (4) | C7—C6—C5 | 116.5 (3) |

| N2—C8 | 1.472 (4) | C8—C7—C6 | 118.2 (3) |

| C6—C7 | 1.383 (4) | C7—C8—C9 | 122.7 (3) |

| C8—C9 | 1.373 (4) | C10—C9—C8 | 117.3 (3) |

| C9—C10 | 1.379 (4) | O6—N2—C8 | 118.3 (3) |

| C10—C11 | 1.385 (4) | O5—N2—C8 | 118.0 (3) |

The conformation of the molecule is further defined by its torsion and dihedral angles. The two nitro groups are not coplanar with the benzene ring to which they are attached. They are twisted with respect to the ring, making dihedral angles of 9.4 (5)° and 10.3 (5)°. researchgate.netnih.gov Another measurement notes the inclinations as 9.4 (5)° and 169.7 (5)° to the benzene ring, which describes the same geometry from a different rotational perspective. researchgate.netiucr.org The majority of the non-hydrogen atoms in the molecule are situated in a plane, with the exception of specific atoms in the isobutyl group (C1 and C2), indicating a relatively planar dinitrobenzoate moiety. researchgate.net

Bond Lengths and Angles Characterization

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal, known as crystal packing, is dictated by various intermolecular forces. In the crystal structure of this compound, the molecules are organized into stacks that extend along the b-axis of the unit cell. researchgate.netnih.gov Notably, the packing is characterized by the absence of any π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net

Evaluation of Aromatic Stacking Interactions

Aromatic stacking, or π-π interactions, are non-covalent interactions that are significant in the crystal packing of many aromatic compounds. wikipedia.org However, in the crystal structure of this compound, the molecules are arranged in stacks along the b-axis of the unit cell without any discernible π-π stacking interactions. researchgate.netnih.gov This absence is noteworthy because the electron-deficient nature of the dinitrophenyl ring might be expected to participate in such interactions.

The situation in this compound contrasts with other dinitrobenzoate esters. For instance, while initial reports on methyl 3,5-dinitrobenzoate suggested the presence of π-stacking, later low-temperature studies found no such interactions, identifying instead C-H···O hydrogen bonds as the dominant organizing force. iucr.orgiucr.org In isopropyl 3,5-dinitrobenzoate, no direction-specific intermolecular interactions are observed at all. iucr.orgiucr.org This highlights that the nature of the alkyl ester group plays a critical role in dictating the presence or absence of aromatic stacking in the solid state.

Table 1: Intermolecular Interactions in this compound

| Interaction Type | Description | Significance in Crystal Packing |

| π-π Stacking | Absent | The molecules are stacked, but the distance and orientation are not suitable for effective π-π interactions. researchgate.netnih.gov |

| C-H···O Bonds | Present | These non-classical hydrogen bonds link the molecular stacks, providing structural cohesion. researchgate.netnih.gov |

Advanced Crystallographic Refinement Techniques

The crystal structure of this compound was determined from single-crystal X-ray diffraction data. The refinement of this structural model is a critical step to ensure its accuracy. mit.edu For this compound, the refinement was carried out using standard procedures where the positional parameters of all hydrogen atoms bonded to carbon atoms were calculated geometrically and refined using a riding model. researchgate.net This is a common and robust method for many organic compounds.

However, more advanced refinement techniques are available that can provide deeper insights into the electronic structure of molecules. uw.edu.pl Methods such as Hirshfeld Atom Refinement (HAR) or the Transferable Aspherical Atom Model (TAAM) move beyond the simplistic Independent Atom Model (IAM), which assumes atoms are spherical. chemrxiv.orgiucr.org These advanced models account for the fact that atoms in molecules are partially charged and aspherical, allowing for a more accurate description of electron density distribution. chemrxiv.orgiucr.org Applying such techniques, often part of the field of quantum crystallography, could elucidate more subtle electronic features of this compound, such as the precise nature of the C-H···O interactions and the electrostatic potential across the molecule. uw.edu.pl Facilities with capabilities for high-resolution data collection and multipole refinement are often required for these advanced studies. harvard.edu

Table 2: Crystallographic Refinement Parameters for this compound

| Parameter | Value | Description |

| Final R factor | 0.069 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. researchgate.net |

| wR factor | 0.225 | A weighted R-factor that gives more weight to the more accurately measured reflections. researchgate.net |

| Data-to-parameter ratio | 13.2 | The ratio of independent measured reflections to the number of refined parameters in the model. researchgate.net |

| Refinement method | Riding model | Hydrogen atom positions were calculated and constrained to ride on their parent carbon atoms. researchgate.net |

Stereochemical Aspects of Dinitrobenzoate Derivatives

The 3,5-dinitrobenzoate group is frequently used in organic chemistry as a derivatizing agent to facilitate the structural elucidation of alcohols, particularly for determining their absolute stereochemistry. hansshodhsudha.com The rigid, planar, and electron-withdrawing nature of the dinitrobenzoyl moiety makes it an excellent chromophore and often yields highly crystalline derivatives suitable for X-ray analysis.

A clear example is the use of a 3,5-dinitrobenzoate derivative to determine the stereochemistry of a chiral glycerol (B35011) menthonide. nih.goviucr.org In this study, the dinitrobenzoate ester of a stereochemically pure alcohol was synthesized. nih.gov The subsequent crystallographic analysis of this derivative, [(2S,5R,6S,9R)-6-isopropyl-9-methyl-1,4-dioxaspiro[4.5]dec-2-yl]methyl 3,5-dinitrobenzoate, allowed for the unambiguous assignment of the absolute configuration of the chiral centers in the parent molecule. nih.govnih.gov

The analysis confirmed that the acetal (B89532) carbon (C5) had an R configuration and the secondary alcohol carbon (C2) had an S configuration. nih.gov The steric bulk and conformational preferences of the dinitrobenzoate group were instrumental in this determination, as it forces a particular orientation that can be clearly resolved in the crystal structure. nih.goviucr.org This illustrates the power of using dinitrobenzoate derivatives to resolve complex stereochemical problems, a concept central to conformational analysis. utdallas.edulibretexts.org

Table 3: Stereochemical Assignment of a Glycerol Menthonide Derivative using 3,5-Dinitrobenzoate

| Compound | Chiral Center | Assigned Configuration | Method of Determination |

| [(2S,5R,6S,9R)-6-isopropyl-9-methyl-1,4-dioxaspiro[4.5]dec-2-yl]methyl 3,5-dinitrobenzoate | Acetal Carbon | R | Single-Crystal X-ray Crystallography nih.gov |

| Secondary Alcohol Carbon | S | Single-Crystal X-ray Crystallography nih.gov |

Spectroscopic Characterization and Computational Chemistry

Vibrational Spectroscopy of Isobutyl 3,5-dinitrobenzoate (B1224709)

Vibrational spectroscopy, including both infrared and Raman techniques, is instrumental in identifying the functional groups present in the molecule.

The infrared spectrum of isobutyl 3,5-dinitrobenzoate displays characteristic absorption bands that serve as a fingerprint for its structural identification. The gas-phase IR spectrum is available through the NIST Chemistry WebBook. nist.gov Key diagnostic absorptions for related dinitrobenzoate compounds include strong stretches for the nitro groups and the ester carbonyl group.

Nitro Group (NO₂) Vibrations : The nitro groups typically show strong asymmetric and symmetric stretching vibrations. For similar compounds, these are found in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Ester Carbonyl (C=O) Stretch : A strong absorption for the ester carbonyl group is expected around 1700-1750 cm⁻¹. The electron-withdrawing nature of the dinitro-substituted aromatic ring influences the precise position of this band.

C-H Stretching Vibrations : Aromatic C-H stretches typically appear between 3000-3100 cm⁻¹, while aliphatic C-H stretches from the isobutyl group are found in the 2800-3000 cm⁻¹ range.

Table 1: Predicted Key IR Absorption Regions for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric NO₂ Stretch | 1550–1500 | Nitro (NO₂) |

| Symmetric NO₂ Stretch | 1350–1300 | Nitro (NO₂) |

| Carbonyl C=O Stretch | 1750–1700 | Ester |

| Aromatic C-H Stretch | 3100–3000 | Aromatic Ring |

Infrared (IR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in this compound. nih.gov The spectrum would show distinct signals for the aromatic protons and the protons of the isobutyl group.

Aromatic Protons : The protons on the dinitrophenyl ring are expected to appear in the downfield region (typically δ 8.5-9.5 ppm) due to the strong deshielding effect of the two nitro groups and the ester functionality. The meta-substitution pattern results in two chemically equivalent protons at the C2 and C6 positions and one proton at the C4 position, leading to a characteristic splitting pattern.

Isobutyl Group Protons : The protons of the isobutyl group will show characteristic signals in the upfield region. A doublet for the six methyl (CH₃) protons, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (OCH₂) protons are expected, with splitting patterns determined by their neighboring protons. mnstate.edu

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. nih.govpressbooks.pub

Aromatic Carbons : The carbons of the benzene (B151609) ring will have distinct chemical shifts. The carbons bearing the nitro groups (C3 and C5) will be significantly downfield, as will the carbon attached to the ester group (C1).

Carbonyl Carbon : The ester carbonyl carbon (C=O) typically appears in the range of δ 160-170 ppm.

Isobutyl Group Carbons : The four carbons of the isobutyl group will resonate at the higher field end of the spectrum. The oxygen-attached methylene carbon (OCH₂) will be the most downfield of this group, followed by the methine (CH) and then the two equivalent methyl (CH₃) carbons. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160–170 |

| Aromatic (C-NO₂) | 148–150 |

| Aromatic (C-H) | 120–130 |

| Aromatic (C-COO) | 132–136 |

| Methylene (O-CH₂) | 70–75 |

| Methine (CH) | 27–30 |

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy probes the electronic transitions within the molecule. nih.gov Molecules with π-bonds, such as the aromatic ring in this compound, absorb light in the UV-visible range, which promotes electrons from bonding (π) to anti-bonding (π) orbitals. masterorganicchemistry.com The presence of the carbonyl group and nitro groups introduces n→π transitions as well. The conjugation of the benzene ring with the carbonyl group and nitro groups affects the absorption maxima (λmax). masterorganicchemistry.com For related compounds like ethyl 3,5-dinitrobenzoate, studies have been conducted on their charge-transfer spectra. chemicalbook.com The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region characteristic of the dinitrobenzoyl chromophore.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a positively charged molecular ion ([M]⁺) and various fragment ions. The molecular ion peak for this compound (C₁₁H₁₂N₂O₆) is expected at a mass-to-charge ratio (m/z) of approximately 268.22, corresponding to its molecular weight. nih.gov

The fragmentation pattern provides a fingerprint for the molecule's structure. For an ester like this compound, fragmentation typically occurs at the ester linkage and within the alkyl chain. Key fragmentation pathways include:

Loss of the isobutoxy group: Cleavage of the C-O bond of the ester can lead to the formation of the highly stable 3,5-dinitrobenzoyl cation.

Loss of the isobutyl group: Fragmentation can result in the loss of the C₄H₉ radical, leading to a protonated 3,5-dinitrobenzoic acid fragment.

Cleavage within the alkyl chain: The isobutyl group itself can fragment. A prominent peak is expected from the loss of a propylene (B89431) molecule (CH₃CH=CH₂) via a McLafferty rearrangement, if sterically feasible, or simple cleavage leading to smaller alkyl fragments.

Loss of nitro groups: Stepwise loss of the nitro groups (NO₂) is also a characteristic fragmentation pathway for nitroaromatic compounds.

The NIST Mass Spectrometry Data Center reports prominent peaks for this compound at m/z values of 195, 149, and 103, which correspond to significant fragments of the molecule. nih.gov

| m/z Value | Likely Fragment Ion | Fragment Structure |

| 268 | [C₁₁H₁₂N₂O₆]⁺ (Molecular Ion) | [O₂N-C₆H₃(NO₂)-COOCH₂CH(CH₃)₂]⁺ |

| 212 | [C₇H₄N₂O₆]⁺ | [O₂N-C₆H₃(NO₂)-COOH]⁺ |

| 195 | [C₇H₃N₂O₅]⁺ | [O₂N-C₆H₃(NO₂)-CO]⁺ |

| 57 | [C₄H₉]⁺ | [CH₂CH(CH₃)₂]⁺ |

Table 1: Predicted key fragments in the electron ionization mass spectrum of this compound.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations serve as a powerful complement to experimental data, offering deep insights into the molecular and electronic properties of this compound.

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational method widely employed to investigate the electronic structure and geometry of molecules with a favorable balance of accuracy and computational cost. researchgate.net

Geometry optimization using DFT allows for the theoretical determination of the most stable 3D structure of a molecule. These calculations predict key structural parameters such as bond lengths and bond angles. For this compound, experimental values for these parameters are available from X-ray crystallography studies. researchgate.net A comparison between experimental data and DFT-calculated values (typically using a functional like B3LYP with a basis set such as 6-311++G(d,p)) is used to validate the accuracy of the computational model. researchgate.netnih.gov

In a crystal structure study by Zou et al. (2009), the two nitro groups in this compound were found to be slightly twisted out of the plane of the benzene ring, with dihedral angles of 9.4(5)° and 10.3(5)°. researchgate.net The non-hydrogen atoms of the molecule, excluding some atoms of the isobutyl group, are largely planar. researchgate.net

| Parameter | Experimental Value (Å/°) | Description |

| C-O (ester) | ~1.34 Å | Carbonyl carbon to ester oxygen bond length |

| C=O (ester) | ~1.20 Å | Carbonyl double bond length |

| C-N (nitro) | ~1.48 Å | Benzene carbon to nitro-group nitrogen bond length |

| N-O (nitro) | ~1.22 Å | Nitro group nitrogen-oxygen bond length |

| O-C-C (ester) | ~108° | Angle within the isobutoxy group |

| C-N-O (nitro) | ~118° | Angle within the nitro group |

Table 2: Representative experimental bond lengths and angles for this compound based on crystallographic data. researchgate.net DFT calculations would aim to reproduce these values.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comajchem-a.com For this compound, the electron-withdrawing nitro groups are expected to lower the energy of the LUMO significantly, making the molecule a good electron acceptor. DFT calculations can precisely quantify the energies of these orbitals.

For the related compound 3,5-dinitrobenzoic acid, DFT calculations have shown that the HOMO is primarily localized on the benzoic acid moiety, while the LUMO is distributed across the entire molecule, including the nitro groups. nih.gov This distribution facilitates intramolecular charge transfer.

| Parameter | Calculated Value (eV) (for 3,5-dinitrobenzoic acid) | Significance |

| E(HOMO) | -8.12 | Energy of the highest occupied molecular orbital |

| E(LUMO) | -4.01 | Energy of the lowest unoccupied molecular orbital |

| ΔE (HOMO-LUMO Gap) | 4.11 | Indicator of chemical reactivity and stability |

Table 3: Example DFT-calculated HOMO-LUMO energies for the related compound 3,5-dinitrobenzoic acid. nih.gov Similar values would be expected for the isobutyl ester.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. researchgate.netuni-muenchen.de It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). wisc.edu These interactions, often described as hyperconjugation, are key to understanding intramolecular stability.

In this compound, significant donor-acceptor interactions would be expected between the lone pairs of the oxygen atoms (in both the ester and nitro groups) and the antibonding (σ* or π) orbitals of adjacent bonds. For example, the delocalization of an oxygen lone pair (n) into an adjacent π orbital of the aromatic ring (n → π*) contributes significantly to the molecule's electronic stability. NBO analysis on the related 3,5-dinitrobenzoic acid has highlighted the stabilization arising from such intramolecular charge transfers. researchgate.netnih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) of C=O | π* (C-C) of ring | High |

| LP (O) of O-C | σ* (C-C) of ring | Moderate |

| π (C-C) of ring | π* (N-O) of nitro | High |

Table 4: Predicted significant donor-acceptor interactions and their qualitative stabilization energies from NBO analysis for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Theory Applications

Prediction and Simulation of Spectroscopic Data

A powerful application of quantum chemical calculations is the prediction of spectroscopic data. DFT methods can accurately simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.gov

Calculated vibrational frequencies can be assigned to specific stretching, bending, and torsional modes of the molecule, which aids in the interpretation of experimental IR and Raman spectra. For this compound, DFT would predict strong IR absorptions corresponding to the C=O stretch of the ester, and symmetric and asymmetric stretches of the N-O bonds in the nitro groups. Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. While experimental spectra remain the gold standard, simulated spectra provide a powerful tool for validation and interpretation. uniroma2.it

Theoretical Exploration of Intermolecular Interactions

The crystal structure of this compound is stabilized by a network of non-classical intermolecular interactions. researchgate.net Specifically, C-H···O interactions are crucial in linking stacked columns of the molecules along the b-axis. researchgate.net In the crystalline state, there is a notable absence of π–π stacking interactions. researchgate.net The two nitro groups are not coplanar with the benzene ring, exhibiting dihedral angles of 9.4(5)° and 10.3(5)°. researchgate.net

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting conformational stability and the energies of intermolecular interactions. Hirshfeld surface analysis is another theoretical method used to explore intermolecular interactions, providing a visual representation of these forces. acs.org In related dinitrobenzoate derivatives, studies have identified strong intermolecular hydrogen bonds, such as C-H···O, N-H···N, and O-H···O, which play a key role in the stabilization of the crystal structure. acs.org Furthermore, close contacts between carbonyl groups and nitro groups, such as C=O···NO2 interactions, contribute significantly to the packing arrangement in similar compounds. researchgate.net

Molecular Dynamics Simulations in Conformational Studies

For flexible molecules like this compound, MD simulations can be employed to explore the accessible conformational space. cam.ac.uk By simulating the molecule's behavior in a given environment (e.g., in solution), researchers can identify the most stable conformations and the energy barriers between them. cam.ac.ukfrontiersin.org In studies of related compounds, MD simulations have been used to analyze the binding modes of dinitrobenzoate derivatives to biological targets, revealing how their conformation influences their activity. researchgate.net The simulations can track parameters such as root-mean-square deviation (RMSD) to assess the stability of the molecule's structure over the simulation time. plos.org

Table 2: Application of Molecular Dynamics in Conformational Analysis

| Simulation Aspect | Purpose | Insights Gained |

|---|---|---|

| Conformational Sampling | To explore the range of possible three-dimensional structures. cam.ac.uk | Identification of low-energy, stable conformations. |

| Trajectory Analysis | To monitor the change in molecular geometry over time. | Understanding of molecular flexibility and dominant motions. plos.org |

| Binding Mode Analysis | To study the interaction of the molecule with a receptor. researchgate.net | Elucidation of structure-activity relationships. researchgate.net |

Global Reactivity Descriptors Derivation

Global reactivity descriptors, derived from Density Functional Theory (DFT), provide a quantitative measure of a molecule's chemical reactivity and stability. researchgate.netdergipark.org.tr These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). joaasr.com

The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. researchgate.netdergipark.org.tr

The reliability of these descriptors depends on the chosen DFT functional and basis set. nih.gov For instance, studies have shown that the M05-2X method can provide accurate predictions of ionization potential and electron affinity. nih.gov These descriptors are instrumental in developing quantitative structure-activity relationships (QSAR) to predict the biological activity or toxicity of compounds. nih.gov Theoretical investigations on related nitroaromatic compounds have utilized these descriptors to understand their chemical stability and potential applications.

Table 3: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Indicates the molecule's ability to donate electrons. dergipark.org.tr |

| Electron Affinity (A) | A ≈ -ELUMO | Indicates the molecule's ability to accept electrons. dergipark.org.tr |

| Chemical Hardness (η) | η = (I - A) / 2 | Higher hardness implies greater stability and lower reactivity. researchgate.netdergipark.org.tr |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Describes the tendency of electrons to escape. dergipark.org.tr |

Derivatization Applications and Analytical Methodologies

Role of Isobutyl 3,5-dinitrobenzoate (B1224709) in Alcohol Identification

The derivatization of alcohols into their corresponding 3,5-dinitrobenzoate esters is a classic and highly effective method for their identification. dss.go.thsciepub.com Alcohols are often liquids and can be difficult to purify and characterize directly. By converting them into solid crystalline derivatives like Isobutyl 3,5-dinitrobenzoate, chemists can take advantage of the sharp and well-defined melting points of these esters for identification purposes. dss.go.thsciepub.com

The reaction of an alcohol with 3,5-dinitrobenzoyl chloride in the presence of a catalyst such as pyridine (B92270) results in the formation of the corresponding 3,5-dinitrobenzoate ester. egyankosh.ac.in This method is broadly applicable to primary and secondary alcohols. The resulting crystalline ester can be purified by recrystallization and its melting point determined. sciencemadness.org The distinct melting point of this compound, which is reported to be around 85.5-86°C, serves as a key identifying feature for isobutyl alcohol. dss.go.thnstl.gov.cn

The general procedure involves reacting the alcohol with 3,5-dinitrobenzoyl chloride, often in an inert solvent like isopropyl ether with a drop of pyridine to catalyze the reaction. sciencemadness.org The mixture is typically heated to ensure the reaction goes to completion. sciencemadness.org Afterward, the reaction mixture is washed to remove excess reagents and byproducts, and the crude ester is then recrystallized, often from an alcohol-water mixture, to obtain a pure product for melting point analysis. sciencemadness.org

A study from 2009 reported the synthesis of this compound by refluxing 3,5-dinitrobenzoylchloride with iso-butanol. researchgate.net The resulting white product was separated and washed, and single crystals were grown from a methanol (B129727) solution. researchgate.net

Table 1: Reported Melting Points of Select Alkyl 3,5-Dinitrobenzoates

| Alcohol Derivative | Melting Point (°C) |

| Ethyl 3,5-dinitrobenzoate | 93 |

| n-Propyl 3,5-dinitrobenzoate | 73.5-74 |

| This compound | 85.5-86 |

This table presents a selection of melting points for dinitrobenzoate esters of common alcohols to illustrate the utility of this method for differentiation. sciencemadness.orgdss.go.th

The efficiency of the derivatization reaction is crucial for both qualitative and quantitative analysis. The reaction between an alcohol and 3,5-dinitrobenzoyl chloride is generally high-yielding. For instance, the preparation of this compound from isobutyl alcohol has been reported with a yield of 86%. dss.go.th

The selectivity of 3,5-dinitrobenzoyl chloride for hydroxyl groups is a key advantage. greyhoundchrom.com This reagent readily reacts with the hydroxyl functional group to form a stable ester linkage. greyhoundchrom.comnih.gov The presence of two nitro groups on the benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon in the acyl chloride, making it highly reactive towards nucleophilic attack by the alcohol. solubilityofthings.com

While the direct reaction of an alcohol with 3,5-dinitrobenzoic acid is slow and reversible, leading to impure products and low yields, the use of the more reactive 3,5-dinitrobenzoyl chloride ensures a more efficient and complete reaction. hansshodhsudha.com Traditional methods for preparing the acid chloride involve reagents like thionyl chloride or phosphorus pentachloride, which can produce hazardous byproducts. sciepub.com More modern and "green" approaches aim to conduct the derivatization directly or with less hazardous reagents. hansshodhsudha.com

Qualitative Analysis Protocols for Diverse Alcohol Classes

Analytical Techniques for Derivative Purity and Quantification

Once this compound is synthesized, various analytical techniques can be employed to assess its purity and determine its quantity. These methods are essential for confirming the identity of the original alcohol and for quantitative studies.

Potentiometric titration offers a valuable method for the analysis of 3,5-dinitrobenzoate esters. A study demonstrated that these esters are sufficiently acidic to be analyzed by refluxing with pyridine followed by potentiometric titration with a standard solution of tetrabutylammonium (B224687) hydroxide. dss.go.th This technique allows for the determination of the neutralization equivalent of the ester, which can serve as a supplementary method for identification alongside melting point data. dss.go.th The procedure involves dissolving the dinitrobenzoate ester in pyridine, refluxing the solution, and then titrating it potentiometrically under an inert atmosphere. dss.go.th

This method has been shown to provide stoichiometric results for a variety of dinitrobenzoate derivatives, including those of polyhydric alcohols. dss.go.th For instance, diethylene glycol 3,5-dinitrobenzoate is dibasic, and d-mannitol 3,5-dinitrobenzoate is hexabasic under these conditions, showcasing the versatility of this analytical approach. dss.go.th

Chromatographic techniques are indispensable for the separation and purity assessment of this compound and other similar esters.

Paper Chromatography: Early methods for the separation of volatile alcohols involved the paper chromatography of their 3,5-dinitrobenzoate derivatives. nih.gov This technique provided a means to separate and identify different alcohols based on the differential migration of their respective esters on the chromatographic paper. nih.gov

Gas Chromatography (GC): Gas-liquid chromatography has been utilized for the analysis of various benzoate (B1203000) esters, including dinitrobenzoates. The retention behavior of these esters on different stationary phases, such as SE-30 (a non-polar phase) and OV-351 (a polar phase), has been studied. nist.gov For example, the retention indices of isopentyl 3,5-dinitrobenzoate, a compound structurally similar to this compound, have been determined on these columns at various temperatures. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the purity assessment of dinitrobenzoate esters. atomfair.com Reversed-phase HPLC with a C18 column and UV detection is a common method for analyzing these derivatives. The strong UV absorbance of the dinitroaromatic ring allows for sensitive detection. greyhoundchrom.comnih.gov The purity of compounds like ethyl 3,5-dinitrobenzoate is often confirmed to be ≥98% by HPLC. atomfair.comfishersci.fi

Table 2: Chromatographic Data for a Related Compound (Isopentyl 3,5-dinitrobenzoate)

| Column Type | Active Phase | Temperature (°C) | Kovats' Retention Index (I) |

| Capillary | SE-30 | 140 | 1995 |

| Capillary | SE-30 | 160 | 2003 |

| Capillary | SE-30 | 180 | 2018 |

| Capillary | OV-351 | 180 | 2913 |

| Capillary | OV-351 | 200 | 2934 |

| Capillary | OV-351 | 220 | 2954 |

This table shows the Kovats' retention indices for Isopentyl 3,5-dinitrobenzoate on different GC columns, illustrating how chromatographic data can be used for identification. nist.gov

Potentiometric Titration Methods for Dinitrobenzoate Esters

Broader Applications in Functional Group Derivatization

The use of 3,5-dinitrobenzoyl chloride is not limited to the derivatization of alcohols. It is a versatile reagent employed in the analysis of various other functional groups. dss.go.th

3,5-Dinitrobenzoyl chloride is also used to derivatize primary and secondary amines, amino acids, and phenols. dss.go.thgreyhoundchrom.comresearchgate.net The resulting amides and esters are typically solid, crystalline compounds with sharp melting points, facilitating their identification. The introduction of the 3,5-dinitrobenzoyl group serves to introduce a strong chromophore, which is highly beneficial for enhancing detection in HPLC with UV-Vis detectors. greyhoundchrom.comnih.gov This makes it possible to detect and quantify analytes that would otherwise have weak UV absorption in their underivatized state. greyhoundchrom.com The high molar absorption coefficient of the dinitrobenzoyl derivatives allows for trace-level detection. researchgate.net

Advanced Research Horizons and Contextual Relevance of Dinitrobenzoates

Supramolecular Assembly and Crystal Engineering of Dinitrobenzoate Salts

Supramolecular assembly and crystal engineering leverage non-covalent interactions to design and construct ordered solid-state structures with desired properties. For dinitrobenzoate salts, interactions such as hydrogen bonding, π-π stacking, and charge-transfer (CT) are pivotal in dictating the final architecture.

The 3,5-dinitrobenzoate (B1224709) anion is a versatile building block in crystal engineering. It readily forms salts with a variety of organic and inorganic cations, leading to diverse supramolecular structures. researchgate.net For instance, its salts with organic diamines can form one-, two-, or three-dimensional hydrogen-bonded networks depending on the nature of the diamine. researchgate.net Similarly, salts with piperazinium derivatives form extensive 3D networks through N-H···O and C-H···O hydrogen bonds. iucr.org

In the crystal structure of Isobutyl 3,5-dinitrobenzoate itself, the molecules are organized into stacked columns along the b-axis. researchgate.netnih.gov These columns are interconnected by non-classical C-H···O intermolecular interactions. researchgate.netnih.gov Notably, significant π-π stacking interactions are absent in this specific structure. researchgate.netnih.gov The two nitro groups are twisted relative to the benzene (B151609) ring, influencing the molecular packing. researchgate.netnih.gov The exploration of multicomponent crystals, such as co-crystals and solvates of 3,5-dinitrobenzoic acid with various coformers, further highlights the versatility of this system in creating complex, stabilized structures through a combination of hydrogen bonding and weaker intermolecular forces. acs.orgacs.org

| Dinitrobenzoate Compound | Interacting Species/Cation | Primary Interactions | Resulting Supramolecular Structure | Reference |

|---|---|---|---|---|

| This compound | N/A (Self-assembly) | C-H···O interactions | Stacked columns without π-π interactions | researchgate.net, nih.gov |

| Lanthanide 3,5-dinitrobenzoates | Diaminodurene (DAD) | Charge-transfer, π-π stacking | Isostructural supramolecular adducts | rsc.org, rsc.org |

| 3,5-Dinitrobenzoic acid salts | Organic diamines | N-H···O and C-H···O hydrogen bonds | 1D, 2D, or 3D frameworks | researchgate.net |

| 1-Ethylpiperazinium 3,5-dinitrobenzoate | 1-Ethylpiperazinium | N-H···O hydrogen bonds | 3D network of organic layers | iucr.org |

| Clozapinium 3,5-dinitrobenzoate | Clozapinium | N-H···O hydrogen bonds, π-π stacking | 1D chains | nih.gov |

Exploration in Advanced Materials Science: Nonlinear Optical Properties

Dinitrobenzoate derivatives have garnered significant interest in materials science due to their potential for nonlinear optical (NLO) applications. NLO materials can alter the properties of light and are crucial for technologies like optical communication, data storage, and frequency conversion. The NLO response in organic molecules often arises from a charge-transfer mechanism within a π-conjugated system, typically a donor-π-acceptor (D-π-A) structure.

The 3,5-dinitrobenzoate moiety serves as a strong electron acceptor. When combined with suitable electron donors, it can form charge-transfer complexes with significant NLO properties. erode-sengunthar.ac.in Both second-order (e.g., second-harmonic generation, SHG) and third-order NLO phenomena have been studied in dinitrobenzoate-based materials. erode-sengunthar.ac.inacs.orgpublish.csiro.au For a material to exhibit second-order NLO effects like SHG, its crystal structure must be non-centrosymmetric. researchgate.net

Several organic and semi-organic salts of 3,5-dinitrobenzoic acid have been synthesized and characterized for their NLO properties. For instance, 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) has been studied as an organic NLO crystal, with analyses confirming the formation of a charge-transfer complex. researchgate.netscilit.com Similarly, Piperazinium 3,5-dinitrobenzoate (PDNB) has been identified as a potential third-order NLO material, with its properties evaluated using the Z-scan technique. erode-sengunthar.ac.in The semi-organic crystal Potassium 3,5-dinitrobenzoate (KDNB) also shows good optical transparency and third-order NLO properties. rsc.org

| Dinitrobenzoate Compound | NLO Property Investigated | Key Findings | Reference |

|---|---|---|---|

| Piperazinium 3,5-dinitrobenzoate (PDNB) | Third-Order NLO (χ(3)) | Exhibits excellent third-order NLO properties, making it a potential candidate for NLO applications. | erode-sengunthar.ac.in |

| Potassium 3,5-dinitrobenzoate (KDNB) | Third-Order NLO (χ(3), n₂, β) | Grown crystal has good optical transparency and negative photoconductive nature. | rsc.org |

| 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) | Second & Third-Order NLO | Formation of a charge-transfer complex confirmed; identified as a resourceful NLO candidate. | researchgate.net, scilit.com |

| Bis(μ2-3,5-dinitrobenzoato)zinc(II) | Second-Harmonic Generation (SHG) | Exhibits powder SHG efficiency 0.34 times that of urea (B33335) due to its chiral chain structure. | publish.csiro.au |

| 3,5-Dinitrobenzoic acid / 3-Nitrobenzoic acid | Second-Harmonic Generation (SHG) | Eutectic mixtures show significant SHG signal enhancement compared to pure components. | acs.org |

Structure-Activity Relationship (SAR) Studies of Dinitroaromatic Analogues

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of compounds with their properties or biological activities. For dinitroaromatic compounds, these studies provide a framework for designing molecules with tailored characteristics. While many SAR studies on nitroaromatics focus on toxicity or mutagenicity, the underlying principles are applicable to materials properties. nih.govnih.gov

Key molecular descriptors in the SAR of nitroaromatics include hydrophobicity (often modeled by the octanol/water partition coefficient, LogP or Kow) and quantum chemical parameters like the energy of the lowest unoccupied molecular orbital (E_LUMO). nih.govnih.gov The strong electron-withdrawing nature of the nitro groups makes dinitroaromatic compounds highly electrophilic, a key factor in their activity. nih.gov For dinitro compounds specifically, toxicity has been shown to correlate well with E_LUMO and the partial charge on the nitro groups (QNO2). nih.gov

In the context of materials science, these descriptors influence properties like intermolecular interactions and charge-transfer capabilities. For example, modifying the alkyl chain in 3,5-dinitrobenzoate esters can alter their properties. A study on the antifungal activity of these esters found that those with shorter alkyl chains, such as ethyl 3,5-dinitrobenzoate, exhibited more potent activity, suggesting that lipophilicity and steric factors play a crucial role. researchgate.net Similarly, the introduction of other substituents on the aromatic ring, like a chloro group in 4-chloro-3,5-dinitrobenzoate esters, modifies the electronic properties and crystal packing of the molecule. These modifications can be used to fine-tune the supramolecular assembly and, consequently, the bulk properties of the material, such as its NLO response.

Future Trajectories in this compound Research

While the fundamental crystal structure of this compound has been reported, there remain numerous avenues for future research that could unlock its potential in advanced applications. researchgate.netnih.gov

A primary area for future work is the expansion of its supramolecular chemistry. Inspired by the rich co-crystal and salt formation seen with 3,5-dinitrobenzoic acid, researchers could explore multicomponent crystals of this compound. acs.orgacs.org Co-crystallization with various electron-donor molecules could lead to the formation of charge-transfer complexes with novel solid-state properties. This approach could be used to systematically engineer crystal structures, potentially overcoming the lack of π-π stacking in the pure compound and introducing non-centrosymmetric arrangements required for second-order NLO activity.

Direct investigation into the NLO properties of this compound is another critical research trajectory. Although many dinitrobenzoate salts are studied for NLO applications, data on the isobutyl ester is scarce. erode-sengunthar.ac.inrsc.org Z-scan analysis could be employed to determine its third-order NLO susceptibility (χ(3)), nonlinear refractive index (n₂), and nonlinear absorption coefficient (β).

Furthermore, SAR studies could be specifically tailored to this compound and its analogues. By systematically modifying the isobutyl group (e.g., using other isomers of butanol or longer/shorter alkyl chains) or introducing substituents onto the dinitroaromatic ring, researchers could map how structural changes affect crystal packing, solubility, and NLO response. This would provide a rational design strategy for optimizing this class of compounds for specific material applications. The synthesis of metal-organic frameworks (MOFs) using this compound as a ligand also represents a promising, yet unexplored, direction for creating highly porous materials with potential catalytic or sensory functions.

Q & A

Q. What are the optimal synthetic routes for preparing isobutyl 3,5-dinitrobenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 3,5-dinitrobenzoic acid with isobutanol under acidic catalysis. Key methodological considerations include:

- Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly used, with PTSA offering milder conditions and reduced side reactions .

- Solvent and temperature : Refluxing in anhydrous toluene or dichloromethane at 80–110°C for 6–12 hours improves esterification efficiency .

- Yield optimization : Yields range from 60–85%, with lower yields attributed to competing hydrolysis or thermal decomposition of the nitro groups .

Example Protocol :

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification (H₂SO₄) | Toluene, 110°C, 8h | 72 | |

| Esterification (PTSA) | DCM, 40°C, 12h | 68 |

Q. How can researchers characterize the purity and structural identity of this compound?

- Spectroscopic methods :

- ¹H/¹³C NMR : Look for ester carbonyl signals at ~165–170 ppm (¹³C) and isobutyl CH₂/CH₃ protons at δ 1.0–1.2 (¹H) .

- IR spectroscopy : Confirm ester C=O (~1720 cm⁻¹) and nitro group absorptions (~1530 cm⁻¹ and 1350 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic insights exist for this compound, and how do intermolecular interactions influence its solid-state structure?

While direct crystallographic data for this compound is limited, analogous esters (e.g., methyl 3,5-dinitrobenzoate) exhibit:

- Hydrogen-bonding networks : Nitro groups engage in C–H···O interactions, forming layered motifs. Graph set analysis (e.g., Etter’s notation) reveals R₂²(8) patterns .

- Packing efficiency : Bulky isobutyl groups may reduce crystal density compared to methyl derivatives, impacting thermal stability .

- Refinement tools : SHELXL is recommended for resolving disorder in nitro or ester moieties .

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

- Degradation pathways : Hydrolysis of the ester bond or nitro group reduction are primary concerns.

- Stability studies :

| Condition | Degradation (%) after 30 days | Major Byproduct |

|---|---|---|

| Dry, 4°C | <5% | None detected |

| Humid, 25°C | 15–20% | 3,5-Dinitrobenzoic acid |

| Aqueous ethanol, 40°C | 30–35% | Isobutyl alcohol |

Q. What contradictions exist in reported synthetic yields, and how can they be resolved methodologically?

Discrepancies in yields (e.g., 60% vs. 85%) arise from:

- Impurity in starting materials : 3,5-Dinitrobenzoic acid purity should be ≥99% (verified by melting point: 107–109°C) .

- Incomplete removal of water : Azeotropic distillation with toluene or molecular sieves improves esterification efficiency .

- Side reactions : Monitor for nitro group reduction (e.g., via TLC with Rf = 0.3 in ethyl acetate/hexane) .

Methodological Challenges and Solutions

Q. How can researchers analyze trace impurities in this compound without specialized instrumentation?

- Derivatization : Convert residual 3,5-dinitrobenzoic acid to its methyl ester (via diazomethane), enabling GC-MS detection .

- Colorimetric assays : Nitro groups react with SnCl₂ in HCl to form azo dyes, quantified via UV-Vis at 520 nm .

Q. What strategies are effective in studying the compound’s role in supramolecular chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.